

Spectroscopic Profile of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-O-Isopropylidenyl euscaphic acid

Cat. No.: B15624068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-O-Isopropylidenyl euscaphic acid**, a triterpenoid with potential applications in drug development. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Properties

2,3-O-Isopropylidenyl euscaphic acid is a derivative of euscaphic acid, a naturally occurring ursane-type triterpenoid. The introduction of an isopropylidene group at the 2 and 3 hydroxyl positions modifies its physicochemical properties, which can be advantageous for certain applications.

Molecular Formula: C₃₃H₅₂O₅ Molecular Weight: 528.8 g/mol CAS Number: 220880-90-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3-O-Isopropylidenyl euscaphic acid**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in the searched resources			

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in the searched resources		

Mass Spectrometry (MS) Data

m/z	Ion Type
Data not available in the searched resources	

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in the searched resources	

Note: Despite a comprehensive search of available scientific literature and chemical databases, the specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for **2,3-O-Isopropylidenyl euscaphic acid** could not be located. The information provided is based on general knowledge of related compounds and spectroscopic techniques.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of ursane-type triterpenoids like **2,3-O-Isopropylidenyl euscaphic acid**, based on common practices in natural product chemistry.

Isolation of Euscaphic Acid from Plant Material (General Procedure)

- **Extraction:** Dried and powdered plant material (e.g., from the *Rubus* genus) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing the compound of interest are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure euscaphic acid.

Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid (General Procedure)

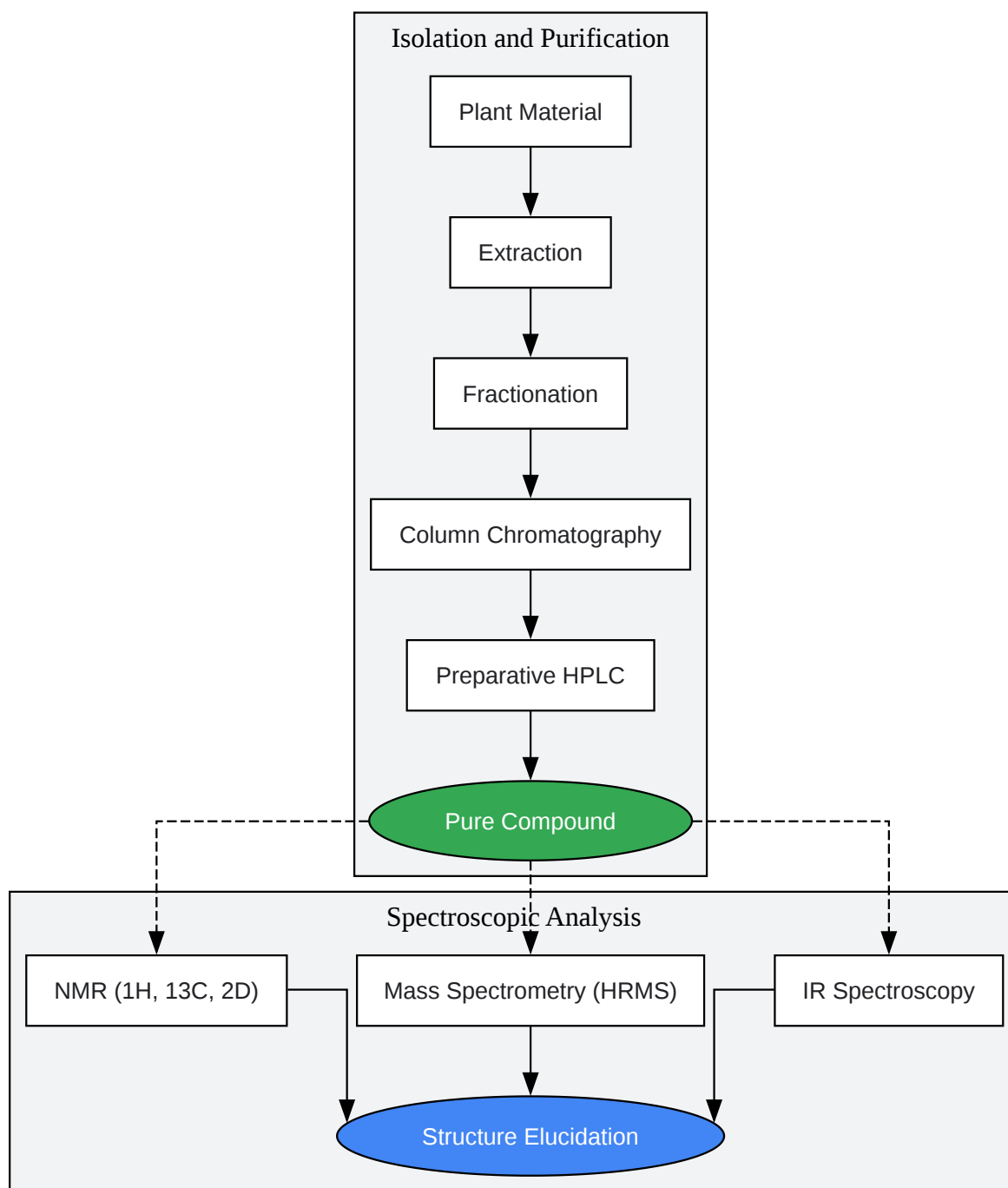
- **Reaction Setup:** Euscaphic acid is dissolved in a dry solvent such as acetone or 2,2-dimethoxypropane.
- **Catalyst:** A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.
- **Reaction:** The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
- **Workup:** The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford **2,3-O-Isopropylidenyl euscaphic acid**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD).
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Infrared Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product, from isolation to structure elucidation.



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Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

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